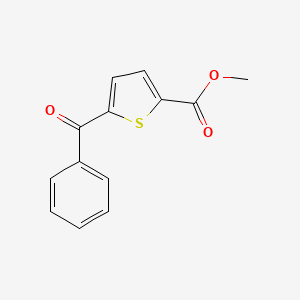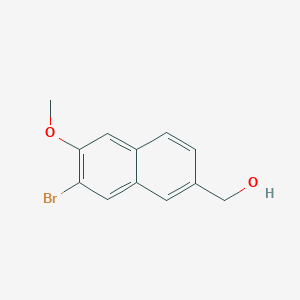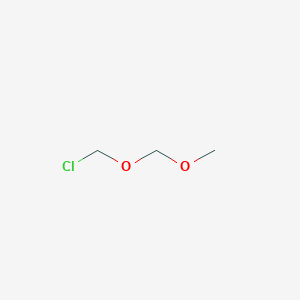
2,4-Dichloro-3-methyl-1,5-diphenylpentane-1,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-3-methyl-1,5-diphenylpentane-1,5-dione: is an organic compound with the molecular formula C19H16Cl2O2 This compound is characterized by the presence of two chlorine atoms, a methyl group, and two phenyl groups attached to a pentane-1,5-dione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-3-methyl-1,5-diphenylpentane-1,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichlorobenzaldehyde, acetophenone, and methylmagnesium bromide.
Grignard Reaction: The first step involves the formation of a Grignard reagent by reacting methylmagnesium bromide with acetophenone. This reaction is carried out under anhydrous conditions and at low temperatures.
Aldol Condensation: The Grignard reagent is then reacted with 2,4-dichlorobenzaldehyde in the presence of a base, such as sodium hydroxide, to form the desired product through an aldol condensation reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification techniques, such as distillation and crystallization, are employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-3-methyl-1,5-diphenylpentane-1,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or hydrocarbons.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium cyanide (KCN)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, hydrocarbons
Substitution: Compounds with substituted functional groups
Scientific Research Applications
2,4-Dichloro-3-methyl-1,5-diphenylpentane-1,5-dione has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-3-methyl-1,5-diphenylpentane-1,5-dione involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit specific enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-1,5-diphenylpentane-1,5-dione
- 3-Methyl-1,5-diphenylpentane-1,5-dione
- 2,4-Dichloro-3-methyl-1,5-diphenylhexane-1,5-dione
Uniqueness
2,4-Dichloro-3-methyl-1,5-diphenylpentane-1,5-dione is unique due to the presence of both chlorine atoms and a methyl group on the pentane-1,5-dione backbone. This structural feature imparts distinct chemical properties and reactivity compared to similar compounds. Its specific arrangement of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
89225-30-9 |
|---|---|
Molecular Formula |
C18H16Cl2O2 |
Molecular Weight |
335.2 g/mol |
IUPAC Name |
2,4-dichloro-3-methyl-1,5-diphenylpentane-1,5-dione |
InChI |
InChI=1S/C18H16Cl2O2/c1-12(15(19)17(21)13-8-4-2-5-9-13)16(20)18(22)14-10-6-3-7-11-14/h2-12,15-16H,1H3 |
InChI Key |
LRNYPSUFAVAZTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)C1=CC=CC=C1)Cl)C(C(=O)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


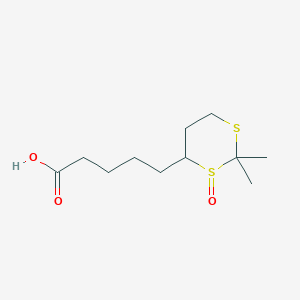
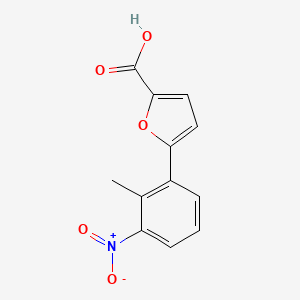

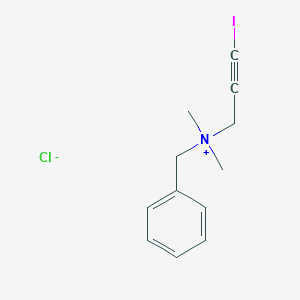
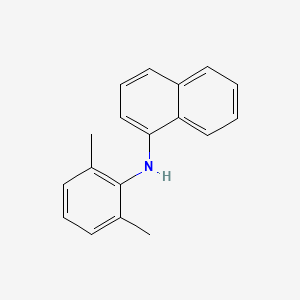
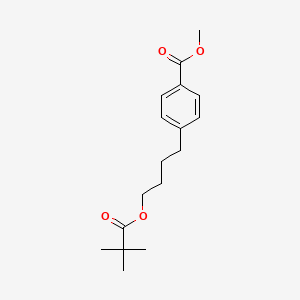
![2-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione](/img/structure/B14135192.png)
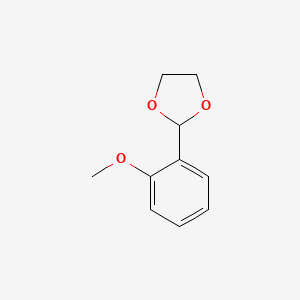
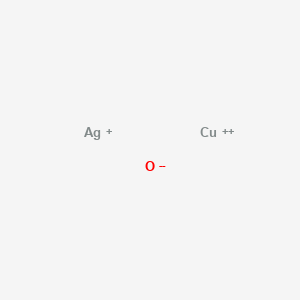
![N4-[(2,6-dimethylmorpholino)(imino)methyl]-2,6-dichloroisonicotinamide](/img/structure/B14135207.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-((2,5-difluorophenyl)sulfonyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B14135208.png)
